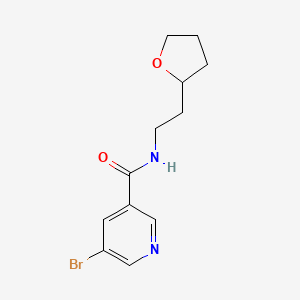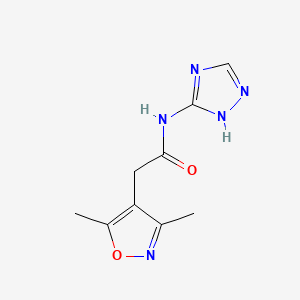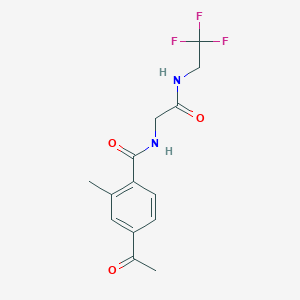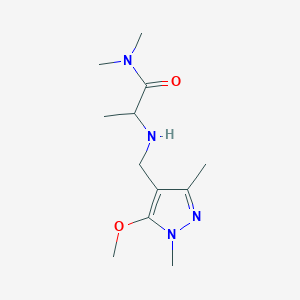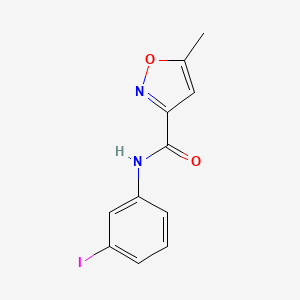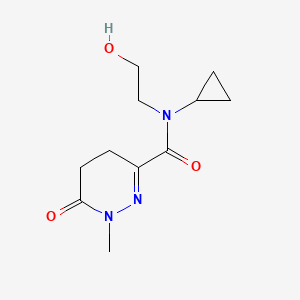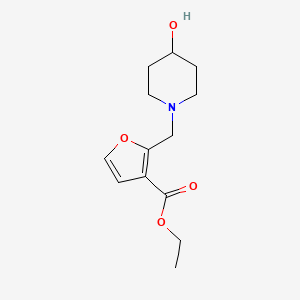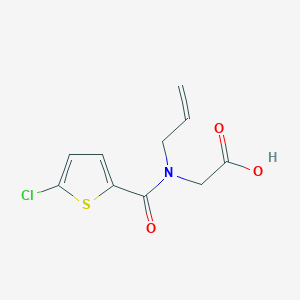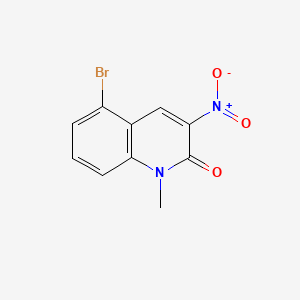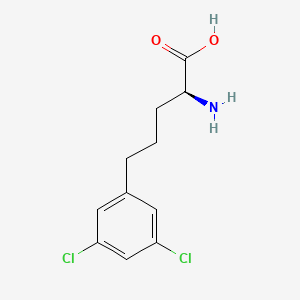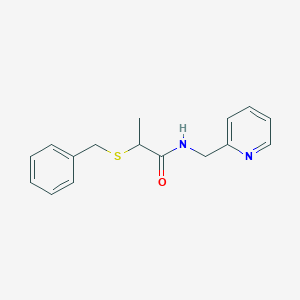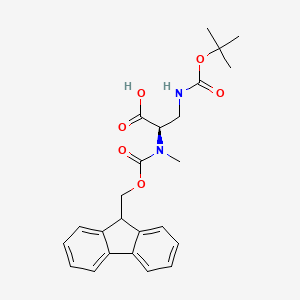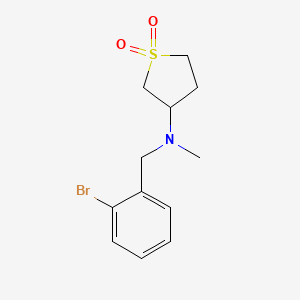
3-((2-Bromobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-Bromobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics . This compound, in particular, features a bromobenzyl group attached to a tetrahydrothiophene ring, which is further substituted with a methylamino group and a sulfone group.
Métodos De Preparación
The synthesis of 3-((2-Bromobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide can be achieved through several synthetic routes. One common method involves the condensation of 2-bromobenzylamine with tetrahydrothiophene 1,1-dioxide in the presence of a suitable base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
3-((2-Bromobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfone group to a sulfide using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), bases (e.g., potassium carbonate, sodium hydride), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions include various substituted thiophene derivatives with potential biological activities.
Aplicaciones Científicas De Investigación
3-((2-Bromobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 3-((2-Bromobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparación Con Compuestos Similares
3-((2-Bromobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide can be compared with other similar compounds, such as:
3-((2-Chlorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide: Similar structure but with a chlorine atom instead of bromine, which may result in different biological activities and reactivity.
3-((2-Fluorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide: Contains a fluorine atom, which can influence the compound’s lipophilicity and metabolic stability.
3-((2-Methylbenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide: Features a methyl group, potentially altering its pharmacokinetic properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can significantly impact its chemical reactivity and biological properties.
Propiedades
Fórmula molecular |
C12H16BrNO2S |
|---|---|
Peso molecular |
318.23 g/mol |
Nombre IUPAC |
N-[(2-bromophenyl)methyl]-N-methyl-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C12H16BrNO2S/c1-14(11-6-7-17(15,16)9-11)8-10-4-2-3-5-12(10)13/h2-5,11H,6-9H2,1H3 |
Clave InChI |
ADTULFZVPOCYRB-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC=C1Br)C2CCS(=O)(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


